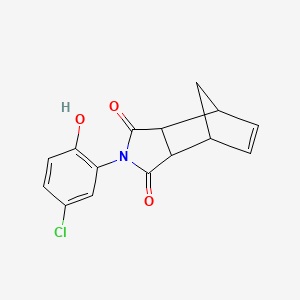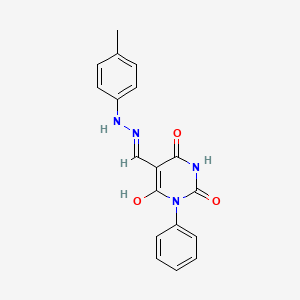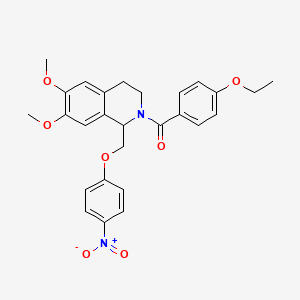
2-(5-chloro-2-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It belongs to the class of benzophenone derivatives and exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes::
- Another route is the Friedel-Crafts acylation of 5-chlorosalicylic acid using benzoyl chloride as the acylating agent.
2-Hydroxy-5-chlorobenzophenone: can be synthesized through various methods. One common approach involves the reaction of with in the presence of a base (such as pyridine) to form the desired compound.
- In industrial settings, this compound is often produced via large-scale processes that optimize yield and efficiency. These methods typically involve the use of specialized catalysts and optimized reaction conditions.
Chemical Reactions Analysis
Reactivity::
2-Hydroxy-5-chlorobenzophenone: undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other organic compounds.
Biology: Investigated for potential biological activities, such as enzyme inhibition or antioxidant properties.
Medicine: Explored for its pharmacological effects, including anti-inflammatory or antimicrobial properties.
Industry: Employed as a UV absorber in sunscreens and cosmetic formulations.
Mechanism of Action
- The exact mechanism by which 2-hydroxy-5-chlorobenzophenone exerts its effects depends on its specific application. For instance:
- As a UV absorber, it absorbs UV radiation and dissipates the energy harmlessly.
- In biological systems, it may interact with enzymes or cellular components.
Comparison with Similar Compounds
- Its uniqueness lies in the combination of the chloro-substituted phenyl ring and the fused tetrahydroisoindole moiety.
2-Hydroxy-5-chlorobenzophenone: shares structural features with other benzophenone derivatives, such as dichlorophen (C13H10Cl2O2).
Properties
Molecular Formula |
C15H12ClNO3 |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
4-(5-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C15H12ClNO3/c16-9-3-4-11(18)10(6-9)17-14(19)12-7-1-2-8(5-7)13(12)15(17)20/h1-4,6-8,12-13,18H,5H2 |
InChI Key |
HAXFZIQJWOFNFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B11210515.png)
![5-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11210527.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B11210529.png)
![(2E)-3-[(4-chlorobenzyl)sulfanyl]-2-cyano-N-phenyl-3-(phenylamino)prop-2-enamide](/img/structure/B11210540.png)
![N-(4-fluorophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11210544.png)
![2-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11210551.png)
![N-(4-Acetylphenyl)-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide](/img/structure/B11210554.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11210559.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11210572.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11210576.png)
![N-benzyl-2-(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11210579.png)
![6-(4-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11210584.png)
